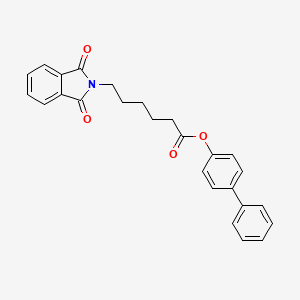![molecular formula C13H17Cl3N4O3S2 B12006781 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound that features a combination of trichloroethyl, sulfamoylphenyl, and thioureido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thioureido group: This can be achieved by reacting an appropriate isothiocyanate with an amine.
Introduction of the sulfamoylphenyl group: This step might involve sulfonation reactions followed by coupling with the thioureido intermediate.
Attachment of the trichloroethyl group: This could be done through nucleophilic substitution reactions.
Final assembly: The butyramide moiety is introduced, possibly through amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group.
Reduction: Reduction reactions might target the trichloroethyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the trichloroethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medically, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloroethyl)-thiourea
- N-(4-Sulfamoylphenyl)-thiourea
- Butyramide derivatives
Uniqueness
What sets N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE apart is the combination of its functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H17Cl3N4O3S2 |
|---|---|
Peso molecular |
447.8 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H17Cl3N4O3S2/c1-2-3-10(21)19-11(13(14,15)16)20-12(24)18-8-4-6-9(7-5-8)25(17,22)23/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,17,22,23)(H2,18,20,24) |
Clave InChI |
LAEKGZQVJNQEEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


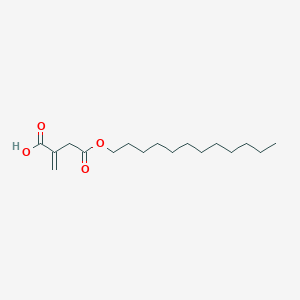
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)
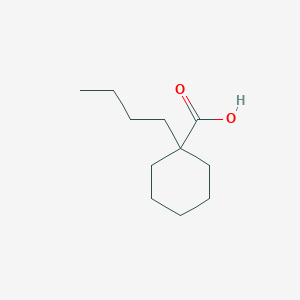
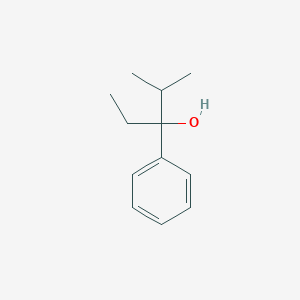

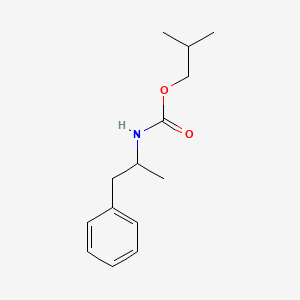
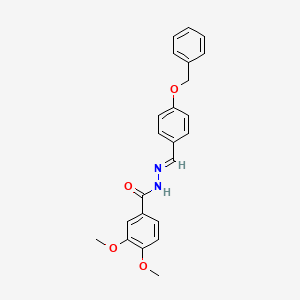
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
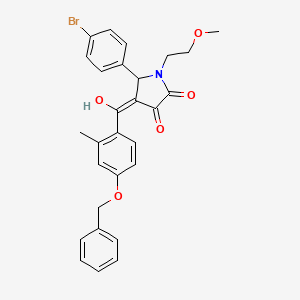

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)
